molecular formula C17H19IO4 B4900063 1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B4900063
M. Wt: 414.23 g/mol
InChI Key: CHWFTFVOLOJOTA-UHFFFAOYSA-N
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Description

1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C15H15IO3 It is a derivative of benzene, characterized by the presence of an iodine atom and multiple ether linkages

Preparation Methods

The synthesis of 1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 4-iodophenol.

    Etherification: The phenolic hydroxyl group is etherified with 2-(2-(4-methoxyphenoxy)ethoxy)ethanol under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and ether linkages play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:

    4-Iodoanisole: Similar structure but lacks the extended ether linkages.

    1-Iodo-2,4-dimethoxybenzene: Contains additional methoxy groups but lacks the complex ether structure.

    2-Iodo-4-methoxy-1-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties.

The uniqueness of this compound lies in its extended ether linkages, which provide distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

1-iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO4/c1-19-15-6-8-17(9-7-15)22-13-11-20-10-12-21-16-4-2-14(18)3-5-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWFTFVOLOJOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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